Cas no 2138406-28-5 (2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide)

2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide is a heterocyclic sulfonamide compound featuring a thiophene core substituted with a thiazole ring and a sulfonamide functional group. Its molecular structure combines aromatic thiophene and thiazole moieties, which may confer unique electronic and steric properties, making it potentially useful in medicinal chemistry or materials science. The sulfonamide group enhances solubility and provides a site for further derivatization. This compound could serve as an intermediate in synthesizing biologically active molecules or functional materials due to its rigid, planar structure and potential for hydrogen bonding. Its stability and synthetic versatility make it a candidate for research applications in drug discovery or optoelectronic material development.
2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide structure
2138406-28-5 structure
商品名:2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide
CAS番号:2138406-28-5
MF:C9H10N2O2S3
メガワット:274.382897853851
CID:5982384
PubChem ID:165451768

2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • EN300-743457
    • 2138406-28-5
    • 2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide
    • 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide
    • インチ: 1S/C9H10N2O2S3/c1-5-7(9-11-3-4-14-9)8(6(2)15-5)16(10,12)13/h3-4H,1-2H3,(H2,10,12,13)
    • InChIKey: CBGSRIWVESBVHX-UHFFFAOYSA-N
    • ほほえんだ: S(C1=C(C)SC(C)=C1C1=NC=CS1)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 273.99044109g/mol
  • どういたいしつりょう: 273.99044109g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 138Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-743457-2.5g
2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide
2138406-28-5 95%
2.5g
$2492.0 2024-05-24
Enamine
EN300-743457-0.5g
2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide
2138406-28-5 95%
0.5g
$1221.0 2024-05-24
Enamine
EN300-743457-5.0g
2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide
2138406-28-5 95%
5.0g
$3687.0 2024-05-24
Enamine
EN300-743457-0.25g
2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide
2138406-28-5 95%
0.25g
$1170.0 2024-05-24
Enamine
EN300-743457-1.0g
2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide
2138406-28-5 95%
1.0g
$1272.0 2024-05-24
Enamine
EN300-743457-0.05g
2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide
2138406-28-5 95%
0.05g
$1068.0 2024-05-24
Enamine
EN300-743457-0.1g
2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide
2138406-28-5 95%
0.1g
$1119.0 2024-05-24
Enamine
EN300-743457-10.0g
2,5-dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide
2138406-28-5 95%
10.0g
$5467.0 2024-05-24

2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide 関連文献

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2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamideに関する追加情報

Introduction to 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide (CAS No. 2138406-28-5)

2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide, identified by the CAS number 2138406-28-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic sulfonamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates both thiophene and thiazole moieties, elements that are frequently exploited in the design of bioactive molecules due to their ability to interact with biological targets in complex ways.

The thiophene ring in 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide contributes to its unique electronic properties and reactivity, making it a valuable scaffold for drug discovery. Thiophenes are known for their stability and ability to participate in various chemical reactions, including cyclization and functionalization processes. The presence of the dimethyl substituents at the 2 and 5 positions further enhances the compound's lipophilicity and influences its solubility characteristics, which are critical factors in drug formulation and delivery.

The sulfonamide functional group at the 3-position is another key feature of this compound. Sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The sulfonamide moiety acts as a hinge region that can modulate interactions with biological targets, such as enzymes and receptors. In 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide, the sulfonamide group is strategically positioned to interact with specific binding pockets on target proteins, potentially leading to therapeutic effects.

The 1,3-thiazole ring fused to the thiophene moiety adds another layer of complexity to the compound's structure. Thiazoles are heterocyclic compounds that are prevalent in natural products and bioactive molecules. They are known for their ability to inhibit various enzymatic pathways and have been implicated in a wide range of biological processes. The integration of the 1,3-thiazol-2-yl group into the molecular structure of 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide may enhance its binding affinity and selectivity towards certain biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential interactions of 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in cancer progression and inflammation. Additionally, its structural features make it a promising candidate for further derivatization and optimization to improve its pharmacokinetic properties.

In the realm of drug discovery, the synthesis of novel heterocyclic sulfonamides like 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide is an ongoing effort aimed at identifying more effective therapeutic agents. The compound's unique structural features provide a rich foundation for medicinal chemists to explore new chemical spaces and develop innovative treatment strategies. Researchers are particularly interested in its potential applications in oncology and immunology due to its ability to modulate key signaling pathways associated with these diseases.

The development of new sulfonamide derivatives has been significantly aided by advances in synthetic methodologies. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have made it possible to construct complex heterocyclic frameworks efficiently. These methods have been instrumental in synthesizing analogs of 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide, allowing researchers to fine-tune its properties for specific applications.

The pharmacological evaluation of 2,5-Dimethyl-4-(1,3-thiazol-2-yl)thiophene-3-sulfonamide has revealed several promising characteristics. Preclinical studies indicate that it may possess potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. Furthermore, its interaction with nuclear factor kappa B (NFκB), a transcription factor critical in regulating immune responses, has been observed in vitro.

The potential therapeutic applications of this compound extend beyond anti-inflammatory and anticancer indications. Emerging research suggests that it may also have neuroprotective properties by modulating neurotransmitter systems involved in cognitive function. This broad spectrum of activity makes 2,5-Dimethyl-4-(1,3-thiazol-2-yli thienyl)-sulfonamide CAS 2138406285 an attractive candidate for further investigation across multiple therapeutic areas.

As interest in natural product-inspired drug design grows, compounds like 2,5-Dimethyl -4-(1 , 3 - thi az ol - 2 - yl ) thi oph ene - 3 - sul fon am ide CAS NO2138406285 continue to gain prominence. The integration of bioactive scaffolds derived from natural products into synthetic molecules has led to the discovery of several lead compounds with significant therapeutic potential. The structural motifs present in this compound reflect a harmonious blend of functional groups that are known to interact favorably with biological targets.

The future direction of research on CAS NO2138406285 25 dim eth yl 45 (13 thi az ol 22 yl ) thi oph ene 33 sul fon am ide lies in exploring its mechanism of action and developing novel derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between synthetic chemists and biologists will be crucial in unraveling its full therapeutic potential.

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